molecular formula C12H12ClN3OS B286948 N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B286948
M. Wt: 281.76 g/mol
InChI Key: DNCHSPKPOMHECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.

Future Directions

There are many future directions for the study of N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Researchers are also studying the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need for further studies to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide has been carried out using various methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with N,N-dimethylformamide dimethyl acetal in the presence of sodium methoxide. Another method involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with N,N-dimethylformamide in the presence of sodium methoxide followed by the reaction with hydrazine hydrate.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N,4-dimethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3OS/c1-7-6-9(13)4-5-10(7)16(3)12(17)11-8(2)14-15-18-11/h4-6H,1-3H3

InChI Key

DNCHSPKPOMHECY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N(C)C(=O)C2=C(N=NS2)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(C)C(=O)C2=C(N=NS2)C

Origin of Product

United States

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